molecular formula C18H24Na2O13P2 B13398247 combretastatin A-4 prodrug

combretastatin A-4 prodrug

Cat. No.: B13398247
M. Wt: 556.3 g/mol
InChI Key: LNALLKMOBAVGHR-YGGCHVFLSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

Fosbretabulin disodium, also known as combretastatin A-4 phosphate, is a microtubule-destabilizing experimental drug. It is a type of vascular-targeting agent designed to damage the vasculature of cancer tumors, causing central necrosis. Fosbretabulin disodium is a derivative of combretastatin, a natural stilbenoid phenol derived from the African bush willow (Combretum caffrum). It is formulated as the salts fosbretabulin disodium and fosbretabulin tromethamine .

Preparation Methods

Fosbretabulin disodium is synthesized through a series of chemical reactions starting from combretastatin A-4. The synthetic route involves the phosphorylation of combretastatin A-4 to produce fosbretabulin disodium. The reaction conditions typically involve the use of phosphoric acid and appropriate solvents to facilitate the phosphorylation process .

Chemical Reactions Analysis

Fosbretabulin disodium undergoes various chemical reactions, including:

    Oxidation: Fosbretabulin disodium can be oxidized to form different oxidation products.

    Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. .

Scientific Research Applications

Fosbretabulin disodium has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:

    Chemistry: It is used as a model compound to study microtubule destabilization and vascular-targeting mechanisms.

    Biology: Researchers use fosbretabulin disodium to investigate its effects on cellular structures and functions, particularly in cancer cells.

    Medicine: The compound is being investigated for its potential use in cancer therapy, particularly for anaplastic thyroid cancer and other solid tumors.

    Industry: Fosbretabulin disodium is used in the development of new therapeutic agents and drug delivery systems.

Mechanism of Action

Fosbretabulin disodium exerts its effects by targeting the microtubules within cells. It binds to the colchicine binding site on tubulin, inhibiting the polymerization of tubulin into microtubules. This disruption of microtubule formation leads to mitotic arrest and apoptosis in endothelial cells, ultimately causing the collapse of tumor vasculature and tumor necrosis .

Comparison with Similar Compounds

Fosbretabulin disodium is unique in its ability to target tumor vasculature and induce central necrosis. Similar compounds include:

Fosbretabulin disodium stands out due to its specific targeting of tumor vasculature and its potential for use in combination therapies to enhance cancer treatment efficacy.

Properties

Molecular Formula

C18H24Na2O13P2

Molecular Weight

556.3 g/mol

IUPAC Name

disodium;dihydrogen phosphate;2-methoxy-5-[(Z)-2-(3,4,5-trimethoxyphenyl)ethenyl]phenol

InChI

InChI=1S/C18H20O5.2Na.2H3O4P/c1-20-15-8-7-12(9-14(15)19)5-6-13-10-16(21-2)18(23-4)17(11-13)22-3;;;2*1-5(2,3)4/h5-11,19H,1-4H3;;;2*(H3,1,2,3,4)/q;2*+1;;/p-2/b6-5-;;;;

InChI Key

LNALLKMOBAVGHR-YGGCHVFLSA-L

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\C2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+]

Canonical SMILES

COC1=C(C=C(C=C1)C=CC2=CC(=C(C(=C2)OC)OC)OC)O.OP(=O)(O)[O-].OP(=O)(O)[O-].[Na+].[Na+]

Origin of Product

United States

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